4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide
Description
The compound 4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is a thiazolidinone derivative featuring a Z-configuration at the meth-ylidene group, a 2-chlorophenyl substituent, and a butyryl-hydrazide linkage. The hydrazide moiety may facilitate hydrogen bonding, influencing bioavailability and target interactions .
Properties
Molecular Formula |
C21H17Cl2N3O3S2 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-9-7-13(8-10-15)19(28)25-24-18(27)6-3-11-26-20(29)17(31-21(26)30)12-14-4-1-2-5-16(14)23/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,27)(H,25,28)/b17-12- |
InChI Key |
ZTQHKDVUIRTPGA-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Yields Across Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, EtOH | 78 | 98.5 |
| Arylidene Hydrazide | 2-Chlorobenzaldehyde, AcOH | 68 | 97.2 |
| Thiazolidinone Cyclization | Thioglycolic acid, ZnCl₂ | 55 | 96.8 |
| Butyryl Acylation | Butyryl chloride, TEA, DCM | 72 | 98.0 |
| Final Cyclization | NaOEt, dioxane | 65 | 97.5 |
Table 2: Spectral Assignments for Final Compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (KBr) | 1685 cm⁻¹, 1640 cm⁻¹ | C=O (amide), C=N (imine) |
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, NH), 7.4–7.8 (m, 8H) | Aromatic/heterocyclic protons |
| ¹³C NMR | δ 172 (C=O), 125–140 (Ar-C) | Carbonyl and aromatic backbone |
| LC-MS | m/z 523 [M+H]⁺ | Molecular ion confirmation |
Challenges and Methodological Refinements
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for removing dibromo byproducts in thiazolidinone formation.
-
Stereochemical Purity : Use of anhydrous ZnCl₂ in cyclocondensation minimizes E-isomer formation.
-
Scale-Up : Batch sizes up to 70 kg demonstrate reproducibility, with cost reductions via solvent recycling .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of thiazolidinones exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The hydrazide group often enhances the antimicrobial properties due to its ability to form hydrogen bonds with biological targets.
- Anticancer Properties : Some thiazolidinone derivatives have been studied for their potential in cancer therapy, showing cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented in several studies.
- Anti-inflammatory Effects : Research indicates that compounds containing thiazolidinone can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Advances in Basic and Applied Sciences investigated various hydrazide derivatives, including those structurally related to 4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide. The results showed that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another research article highlighted the synthesis of thiazolidinone derivatives and their evaluation against cancer cell lines. The findings indicated that certain derivatives led to a marked reduction in cell viability, suggesting their potential as anticancer agents .
- Anti-inflammatory Potential : A review on the pharmacological properties of thiazolidinones noted that compounds similar to 4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide demonstrated the ability to inhibit pro-inflammatory cytokines, thus supporting their use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or proteins involved in critical biological processes, leading to its observed biological activities . The thiazolidinone ring and hydrazide group are key structural features that contribute to its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Thiazolidinone derivatives exhibit variations in bioactivity and physicochemical properties depending on substituents. Key comparisons include:
Notes:
- Chloro vs.
- Z-Configuration : The Z-ylidene geometry (shared with compound 17) is critical for maintaining planar conformations, influencing π-π stacking in biological targets .
- Hydrazide Linkage : The butyryl-hydrazide group in the target compound distinguishes it from benzamide-linked analogs (e.g., ), possibly altering solubility and metabolic stability .
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s C=S (1240–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches align with analogs (e.g., compound 17, 18), confirming the thiazolidinone core and hydrazide linkage .
- NMR Analysis : Aromatic proton shifts (δ 7.09–7.98 ppm in ) and NH signals (δ 10.66–14.03 ppm) are consistent with chloro- and fluorophenyl derivatives, though exact shifts depend on substituent positioning .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what challenges are commonly encountered during synthesis?
The compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes or ketones. For example, refluxing a hydrazide precursor (e.g., 4-chlorobenzaldehyde) with a thiazolidinone derivative under acidic or basic conditions is a common method . Challenges include low yields due to steric hindrance from the (Z)-ylidene configuration and competing side reactions (e.g., hydrolysis of the thioxo group). Purification often requires column chromatography or recrystallization in polar solvents like ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups such as the thioxo (C=S, ~1200–1050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- NMR : Confirms stereochemistry (e.g., (Z)-configuration via coupling constants in ¹H NMR) and hydrazide proton signals (~10–12 ppm) .
- X-ray crystallography : Resolves the 3D structure, including bond lengths and angles in the thiazolidinone ring. Software like SHELXL or WinGX is used for refinement .
Q. What preliminary biological screening assays are recommended for this compound?
Antimicrobial (e.g., disc diffusion against E. coli or S. aureus), anticancer (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) assays are typical. The thiazolidinone core and chlorinated aromatic rings are associated with bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Systematic variation of solvents (e.g., DMF for solubility vs. ethanol for selectivity), catalysts (e.g., piperidine for Knoevenagel condensation), and temperature (reflux vs. microwave-assisted synthesis) can improve efficiency. Kinetic studies using HPLC monitoring are advised to identify rate-limiting steps .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling constants or missing peaks)?
- Multi-technique validation : Cross-check NMR data with IR and mass spectrometry. For example, a missing hydrazide NH peak in NMR may indicate tautomerism, which IR can confirm via N-H stretches .
- Computational modeling : DFT calculations (e.g., Gaussian) can predict NMR chemical shifts or optimize geometries to explain anomalies .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and compare bioactivity .
- Molecular docking : Simulate interactions with targets (e.g., bacterial DNA gyrase or human kinases) using AutoDock Vina. The thiazolidinone ring often binds to catalytic sites .
Q. What computational tools are suitable for modeling its reactivity or stability?
- Molecular dynamics (MD) : Predicts stability in biological media (e.g., water vs. lipid membranes) using GROMACS.
- QM/MM simulations : Analyze reaction mechanisms (e.g., thioxo group oxidation) at the electronic level .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?
- In vitro assays : Lipophilicity (logP) via shake-flask method; metabolic stability using liver microsomes .
- In silico tools : SwissADME predicts absorption and CYP450 metabolism. The hydrazide group may require prodrug derivatization to enhance bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
